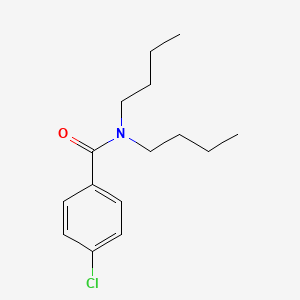
1-butoxy-3-(butylthio)-2-propanol
Overview
Description
1-Butoxy-3-(butylthio)-2-propanol, also known as BBP, is a chemical compound that is commonly used in industrial settings as a solvent and a surfactant. BBP is a colorless liquid with a mild odor and is soluble in water. This compound has been the subject of extensive scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-butoxy-3-(butylthio)-2-propanol is not well understood, but it is believed to work by disrupting the cell membrane of microorganisms. This disrupts the cell's ability to maintain its structure and function, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity in animal studies, with no significant adverse effects observed at low doses. However, at high doses, this compound has been shown to cause liver and kidney damage in animals. Additionally, this compound has been found to have irritating effects on the skin and eyes.
Advantages and Limitations for Lab Experiments
1-butoxy-3-(butylthio)-2-propanol has several advantages as a solvent and surfactant in laboratory experiments. It is relatively inexpensive and readily available, and it has a wide range of solubility properties. However, this compound has some limitations, including its potential toxicity and its limited solubility in some solvents.
Future Directions
There are several potential future directions for research on 1-butoxy-3-(butylthio)-2-propanol. One area of interest is its potential use as a corrosion inhibitor in metalworking fluids. Additionally, this compound may have applications in the field of nanotechnology, particularly in the production of nanoparticles and nanocomposites. Further research is needed to fully understand the potential applications of this compound in these and other fields.
Scientific Research Applications
1-butoxy-3-(butylthio)-2-propanol has been the subject of numerous scientific studies due to its potential applications in various fields. It has been found to be an effective solvent for the removal of heavy metals from wastewater, and it has also been used as a surfactant in the production of emulsions and microemulsions. Additionally, this compound has been studied for its potential use as a corrosion inhibitor in metalworking fluids.
properties
IUPAC Name |
1-butoxy-3-butylsulfanylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2S/c1-3-5-7-13-9-11(12)10-14-8-6-4-2/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPLYCXOTGEXLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CSCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



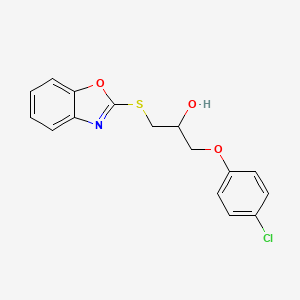
![3-(2-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3844911.png)
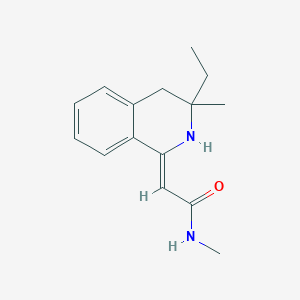
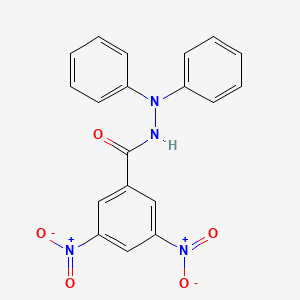
![N-{2-[2-(2-chlorobenzoyl)hydrazono]propyl}acetamide](/img/structure/B3844922.png)
![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-isopropoxy-2-propanol](/img/structure/B3844929.png)
![2-(benzylideneamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3844935.png)
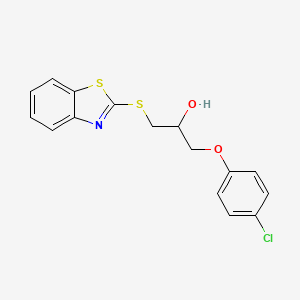
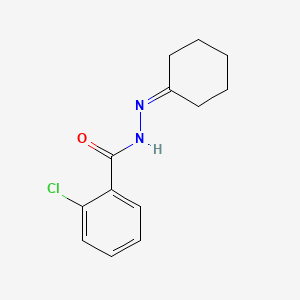
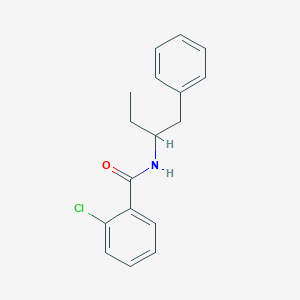
![N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]terephthalamide](/img/structure/B3844970.png)
![N'-[1-(4-fluorophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3844971.png)
![4-(allyloxy)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3844988.png)
